

CAS number and molecular weight of 4-(3-Methylphenyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidin-4-ol

Cat. No.: B1590101

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An In-depth Technical Guide to **4-(3-Methylphenyl)piperidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3-Methylphenyl)piperidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven synthetic protocol via Grignard reaction, and discusses the analytical techniques essential for its structural elucidation and characterization. As a key structural motif, the 4-aryl-piperidin-4-ol scaffold serves as a foundational building block for a diverse range of biologically active molecules. This guide explains the causality behind critical experimental choices and offers insights grounded in established chemical principles, serving as a vital resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 4-Aryl-Piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.^[1] Within this class, the 4-aryl-piperidin-4-ol motif is a particularly privileged structure. It incorporates a piperidin-4-ol core, a known pharmacophore, with an aryl group and a hydroxyl group attached to the same quaternary carbon.^[1] This arrangement

creates a tertiary alcohol, a feature that profoundly influences the molecule's three-dimensional conformation, binding properties, and metabolic stability.[1]

4-(3-Methylphenyl)piperidin-4-ol is a specific analogue that presents unique characteristics. The methyl group at the meta-position of the phenyl ring can modulate electronic properties and steric interactions with biological targets, potentially leading to enhanced potency or selectivity for specific receptors.[1] Historically, modifications of the 4-phenylpiperidine structure led to landmark therapeutics, including potent synthetic opioid analgesics.[1] Modern research continues to leverage this scaffold for developing novel agents targeting a range of receptors, making a thorough understanding of its synthesis and properties essential for innovation.

Physicochemical and Structural Properties

The fundamental properties of **4-(3-Methylphenyl)piperidin-4-ol** are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and analytical characterization.

Property	Value	Source(s)
CAS Number	71916-57-9	[1][2]
Molecular Formula	C ₁₂ H ₁₇ NO	[2]
Molecular Weight	191.27 g/mol	[1][2]
Canonical SMILES	CC1=CC=CC(=C1)C2(CCNCC2)O	
InChI Key	DDGOHIWHCKUFWK-UHFFFAOYSA-N	[1][2]
Synonyms	4-(m-Tolyl)piperidin-4-ol, 4-(3-methylphenyl)-4-piperidinol	[2]

Synthesis Methodology: A Validated Protocol

The construction of the 4-aryl-4-hydroxypiperidine scaffold is most reliably achieved through the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone

precursor. The Grignard reaction is the preeminent choice for this transformation due to its high yield, operational simplicity, and the commercial availability of starting materials.

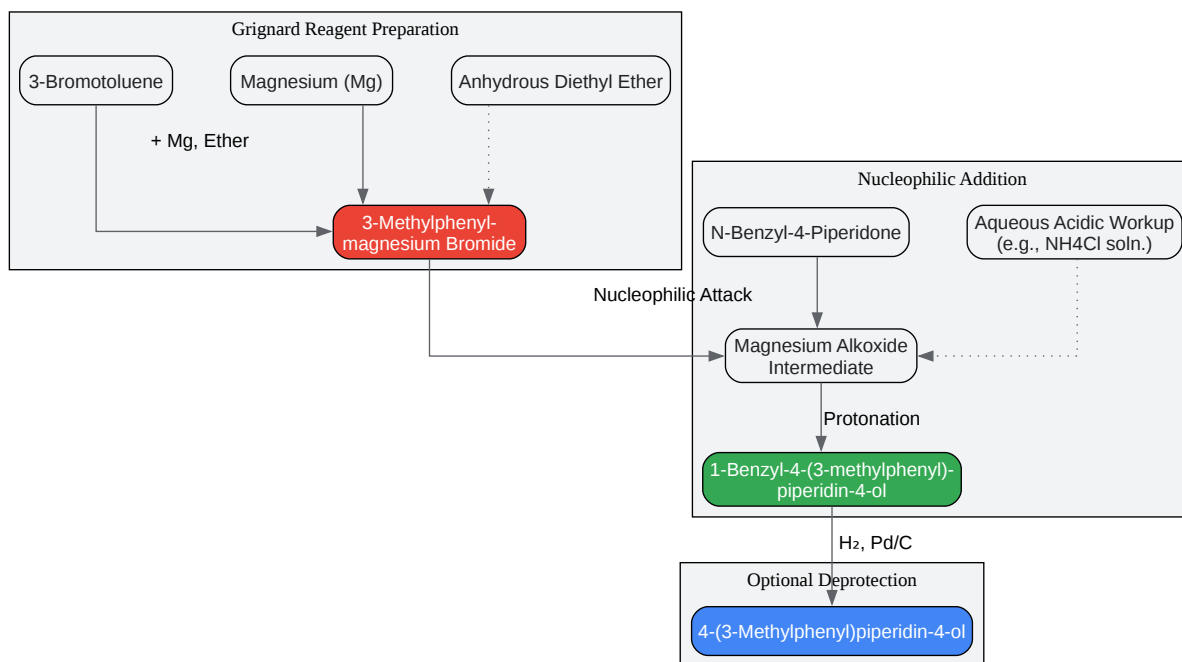
Rationale for the Synthetic Route

The chosen strategy involves two primary stages: the formation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with N-benzyl-4-piperidone.

- **N-Protection:** The piperidine nitrogen is basic and nucleophilic, which would cause it to react with and quench the highly reactive Grignard reagent. Therefore, protecting the nitrogen is mandatory. The benzyl (Bn) group is an ideal protecting group for this synthesis as it is robust, stable to the strongly basic conditions of the Grignard reaction, and can be readily removed via catalytic hydrogenation if the free amine is desired for subsequent derivatization.
- **Grignard Reagent Formation:** 3-methylphenylmagnesium bromide is formed by reacting 3-bromotoluene with magnesium metal.^[1] This reaction requires strictly anhydrous conditions, as any protic solvent (like water or alcohols) will immediately protonate and destroy the Grignard reagent.^[3]
- **Nucleophilic Addition:** The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidone. This step forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.



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Caption: Synthesis workflow for **4-(3-Methylphenyl)piperidin-4-ol**.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)

- **Setup:** Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and cooled under a stream of dry nitrogen to exclude atmospheric moisture.
- **Reagents:** Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.
- **Initiation:** Add a small portion of a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
- **Addition:** Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, continue to stir the grey, cloudy mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-Benzyl-4-(3-methylphenyl)piperidin-4-ol

- **Cooling:** Cool the freshly prepared Grignard solution to 0°C using an ice bath.
- **Substrate Addition:** Prepare a solution of N-benzyl-4-piperidone (0.9 eq.) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching & Workup:** Cool the reaction mixture again to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution protonates the alkoxide and hydrolyzes any unreacted Grignard reagent without being overly acidic, which could cause dehydration of the tertiary alcohol product.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Step 3 (Optional): N-Debenzylation

- Setup: Dissolve the purified 1-benzyl-4-(3-methylphenyl)piperidin-4-ol in methanol or ethanol.
- Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates the complete consumption of the starting material.
- Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, 4-(3-Methylphenyl)piperidin-4-ol.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques.

- ^1H NMR (Proton NMR): The ^1H NMR spectrum is expected to show distinct signals for each type of proton. A singlet around δ 2.3-2.4 ppm would correspond to the methyl ($-\text{CH}_3$) protons on the phenyl ring. The aromatic protons of the m-substituted ring will appear as a complex multiplet pattern between δ 7.0-7.5 ppm. The protons on the piperidine ring will typically appear as broad multiplets in the δ 1.5-3.5 ppm region due to complex spin-spin coupling and conformational dynamics. A broad singlet, which may be exchangeable with D_2O , will correspond to the hydroxyl ($-\text{OH}$) proton.
- ^{13}C NMR (Carbon-13 NMR): The spectrum will show a signal for the methyl carbon around δ 21-22 ppm. The aliphatic carbons of the piperidine ring will appear in the δ 35-65 ppm range. The quaternary carbon bearing the hydroxyl and aryl groups (C-OH) is a key diagnostic

peak, expected around δ 70-75 ppm. The aromatic carbons will resonate in the δ 120-145 ppm region.

- **FTIR (Fourier-Transform Infrared) Spectroscopy:** The FTIR spectrum provides confirmation of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching will be observed just below 3000 cm^{-1} , while aromatic C-H stretching appears just above 3000 cm^{-1} . A C-O stretching vibration for the tertiary alcohol should be visible in the 1100-1200 cm^{-1} range.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 192.28.

Applications in Research and Drug Development

4-(3-Methylphenyl)piperidin-4-ol is not typically an end-product but rather a crucial intermediate or building block. Its value lies in the versatility of its structure for further chemical modification.

- **Scaffold for Opioid Analgesics:** The 4-arylpiperidine core is central to the pharmacophore of pethidine-like opioid analgesics. The hydroxyl group and the meta-methyl substitution pattern can be exploited to fine-tune binding affinity and selectivity for mu, delta, and kappa opioid receptors.
- **Ligands for Sigma Receptors:** The 4-phenylpiperidine framework is also a key component in many high-affinity sigma receptor ligands.^[4] These receptors are implicated in a variety of central nervous system functions, and their modulation is a target for novel antipsychotic and neuroprotective agents.
- **Probes for CNS Targets:** The ability to derivatize the piperidine nitrogen allows for the introduction of various pharmacophoric elements, enabling the synthesis of compound libraries for screening against a wide array of CNS targets, including dopamine and serotonin receptors. The core scaffold provides a rigid anchor to orient these functionalities in three-dimensional space.

Conclusion

4-(3-Methylphenyl)piperidin-4-ol represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, primarily achieved via a robust Grignard reaction with an N-protected 4-piperidone, is a well-established and scalable process. A thorough understanding of its synthesis, the rationale behind the procedural steps, and its comprehensive spectroscopic characterization are fundamental for any research program aiming to utilize this scaffold. As a versatile building block, it provides a validated starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system.

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